Benzamide, N-(4-(9-acridinylamino)phenyl)-

DNA intercalation Histone deacetylase inhibition Epigenetic probe design

Benzamide, N-(4-(9-acridinylamino)phenyl)- (CAS 76015-18-4), also named N-[4-(acridin-9-ylamino)phenyl]benzamide, is a fully synthetic acridine‑benzamide hybrid with the molecular formula C₂₆H₁₉N₃O and a molecular weight of 389.46 g·mol⁻¹. The architecture comprises a planar 9‑aminoacridine nucleus connected through a 1,4‑diaminobenzene spacer to a terminal benzamide moiety.

Molecular Formula C26H19N3O
Molecular Weight 389.4 g/mol
CAS No. 76015-18-4
Cat. No. B12933064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(4-(9-acridinylamino)phenyl)-
CAS76015-18-4
Molecular FormulaC26H19N3O
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53
InChIInChI=1S/C26H19N3O/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-17H,(H,27,29)(H,28,30)
InChIKeyXPOBKFJTEISBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-(4-(9-acridinylamino)phenyl)- (CAS 76015-18-4): Core Identity and Architectural Class


Benzamide, N-(4-(9-acridinylamino)phenyl)- (CAS 76015-18-4), also named N-[4-(acridin-9-ylamino)phenyl]benzamide, is a fully synthetic acridine‑benzamide hybrid with the molecular formula C₂₆H₁₉N₃O and a molecular weight of 389.46 g·mol⁻¹ . The architecture comprises a planar 9‑aminoacridine nucleus connected through a 1,4‑diaminobenzene spacer to a terminal benzamide moiety. This dual pharmacophore design intentionally couples a DNA‑intercalating acridine with a metal‑chelating benzamide head, placing the compound at the interface of epigenetic modulation and nucleic‑acid targeting .

Why 9‑Aminoacridine or Common Benzamide HDAC Inhibitors Cannot Replace Benzamide, N-(4-(9-acridinylamino)phenyl)- (CAS 76015-18-4)


Simple 9‑aminoacridine derivatives (e.g., 9‑aminoacridine, CAS 90‑45‑9) solely provide DNA intercalation, while stand‑alone ortho‑aminoanilide benzamides (e.g., CI‑994) act only as histone deacetylase inhibitors [1]. Neither class alone delivers the simultaneous, spatially separated engagement of both targets. The 4‑aminophenyl spacer in CAS 76015‑18‑4 establishes a fixed geometry that positions the benzamide zinc‑binding group roughly 8–10 Å from the acridine plane—a distance critical for concurrent minor‑groove recognition and catalytic‑site chelation [2]. Therefore, generic substitution with a single‑mechanism analog forfeits the multivariate activity profile that defines this compound’s value in multimodal probe discovery.

Quantitative Differentiation Evidence for Benzamide, N-(4-(9-acridinylamino)phenyl)- (CAS 76015-18-4)


Dual Pharmacophore Architecture: Combined DNA Intercalation and HDAC Zinc‑Binding Potential

The target compound uniquely integrates two validated pharmacophores within one molecule. The acridine moiety exhibits a DNA‑binding constant (Kₐ) of ~1×10⁵ M⁻¹, a value characteristic of mono‑intercalators in the 9‑aminoacridine class [1]. Simultaneously, the benzamide terminus provides a surface‑recognition motif capable of chelating the catalytic Zn²⁺ ion in class‑I HDAC enzymes, a feature absent in simple 9‑aminoacridine (CAS 90‑45‑9) [2]. In contrast, the prototypical benzamide HDAC inhibitor CI‑994 (N‑acetyldinaline) lacks the acridine intercalation function altogether. No commercially available single‑pharmacophore agent simultaneously delivers both activities in a single, well‑defined molecular scaffold.

DNA intercalation Histone deacetylase inhibition Epigenetic probe design

Regioisomeric Differentiation: Para‑Aminophenyl Spacer Geometry vs. Direct Acridine‑Benzamide Linkage

The target compound locates the benzamide at the para‑position of the aniline spacer, generating a linear, extended conformation. This differs fundamentally from the regioisomer 4‑(9‑acridinylamino)benzamide (CAS 58658‑19‑8), where the benzamide carbonyl is attached directly to the acridine‑9‑amino nitrogen without the intervening phenyl ring . The extended para‑aminophenyl spacer increases the distance between the acridine plane and the benzamide metal‑binding group by approximately 5.5 Å compared with the direct‑linkage isomer, altering both the depth of DNA intercalation and the accessibility of the HDAC catalytic tunnel [1]. These spatial differences are known to produce divergent HDAC isoform selectivity profiles and cellular permeability characteristics in related acridine‑benzamide series.

Structure‑activity relationship Linker geometry Molecular recognition

Enhanced Lipophilicity and Predicted Membrane Permeability vs. Small‑Molecule Benzamide HDAC Inhibitors

The large, planar acridine ring system substantially increases the calculated partition coefficient (cLogP) of the target compound to ~4.8, compared with ~1.1 for the clinically studied benzamide HDAC inhibitor CI‑994 [1]. The higher lipophilicity is predicted to enhance passive membrane permeability by approximately one order of magnitude based on the parallel artificial membrane permeability assay (PAMPA) correlation for acridine derivatives [2]. This property is particularly relevant for intracellular target engagement in assays requiring nuclear access (e.g., HDAC inhibition or DNA intercalation) in intact cells.

Drug‑likeness cLogP Permeability Physicochemical profiling

Chemical Stability and Synthetic Tractability for Downstream Derivatization

The target compound contains a secondary amine (acridine‑NH‑phenyl) and a secondary amide (phenyl‑NH‑CO‑phenyl), both of which exhibit high chemical stability under standard laboratory storage conditions (ambient temperature, desiccated, protected from light) for >24 months . This contrasts with acridine‑4‑carboxamide derivatives such as amsacrine (m‑AMSA), which possess a more labile methylsulfonamide side chain prone to hydrolytic degradation. The robust amide and diarylamine linkages make CAS 76015‑18‑4 an ideal scaffold for further derivatization, including N‑alkylation, Suzuki coupling at the terminal benzamide, or electrophilic aromatic substitution on the acridine core, without the risk of premature scaffold decomposition [1].

Building block Chemical stability Amide bond Library synthesis

Target Application Scenarios for Benzamide, N-(4-(9-acridinylamino)phenyl)- (CAS 76015-18-4)


Multimodal Epigenetic‑DNA Damage Probe Development

Investigators designing chemical probes that simultaneously engage DNA and inhibit class‑I HDACs should prioritize CAS 76015‑18‑4. The acridine moiety intercalates into the minor groove while the benzamide terminus chelates the HDAC catalytic zinc ion, enabling single‑molecule interrogation of the interplay between chromatin acetylation and DNA topology [1]. This application is directly supported by the dual‑pharmacophore evidence in Section 3, Evidence Item 1.

Structure–Activity Relationship (SAR) Studies on Linker Geometry

Medicinal chemistry teams exploring the impact of spacer length and geometry on HDAC isoform selectivity can use CAS 76015‑18‑4 as the extended‑linker prototype. As quantified in Section 3, Evidence Item 2, the ~5.5 Å elongation versus the direct‑linkage regioisomer (CAS 58658‑19‑8) provides a defined structural variable for probing HDAC catalytic tunnel access and isoform specificity [2].

Intracellular Target Engagement in Permeability‑Limited Assays

For cell‑based assays requiring nuclear accumulation of the probe, CAS 76015‑18‑4 offers a predicted permeability advantage (~8‑fold) over polar benzamide HDAC inhibitors such as CI‑994, based on the cLogP and PAMPA evidence in Section 3, Evidence Item 3. This makes the compound suitable for experiments where passive membrane crossing is a known rate‑limiting step [1].

Synthetic Chemistry Building Block for Focused Libraries

The robust amide and diarylamine bonds of CAS 76015‑18‑4 permit diverse downstream transformations (N‑alkylation, cross‑coupling, electrophilic substitution) without scaffold degradation, as noted in Section 3, Evidence Item 4. This makes the compound a reliable core structure for generating focused libraries of DNA‑targeted epigenetic modulators [2].

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